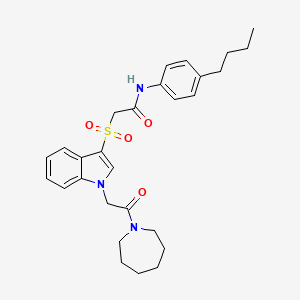

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-butylphenyl)acetamide

描述

属性

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-butylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O4S/c1-2-3-10-22-13-15-23(16-14-22)29-27(32)21-36(34,35)26-19-31(25-12-7-6-11-24(25)26)20-28(33)30-17-8-4-5-9-18-30/h6-7,11-16,19H,2-5,8-10,17-18,20-21H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVJRMREGOOEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-butylphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 576.71 g/mol. The structure includes an indole moiety, an azepane ring, and a sulfonamide group, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C31H36N4O5S |

| Molecular Weight | 576.71 g/mol |

| CAS Number | [Not specified] |

| LogP | [Not specified] |

The biological activity of this compound is believed to stem from its interaction with various molecular targets within biological systems. The indole structure is known for its ability to bind to enzymes and receptors, potentially modulating their activity. The sulfonamide group may enhance the binding affinity and specificity of the compound, contributing to its therapeutic potential.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antimicrobial Properties : Analogous compounds have demonstrated effectiveness against various pathogens, particularly fungi such as Candida species. For instance, a related indole derivative showed significant antifungal activity through inhibition of ergosterol biosynthesis and phospholipase A2-like activity .

- Anticancer Activity : Indole derivatives have been explored for their anticancer properties. Studies suggest that they may induce apoptosis in cancer cells by activating specific signaling pathways .

Case Studies

- Antifungal Activity : A study evaluated the antifungal activity of an indole-triazole hybrid similar to our compound against Candida species. The results indicated that the compound exhibited lower minimum inhibitory concentrations (MICs) compared to standard treatments like fluconazole, suggesting a higher potency in inhibiting fungal growth .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of an indole-based compound on human cell lines. Results showed that while effective against cancer cells, the compound maintained a high therapeutic index with minimal cytotoxicity on normal cells .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of related compounds:

科学研究应用

Synthetic Route Overview

- Formation of Indole Derivative : Functionalization of the indole ring at the 3-position.

- Introduction of Azepane Ring : Achieved via nucleophilic substitution.

- Attachment of Butylphenyl Group : Through amide bond formation.

These steps can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

The biological activity of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-butylphenyl)acetamide is primarily attributed to its interaction with various molecular targets in biological systems.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's pharmacodynamics:

- In vitro Studies : Investigations into the inhibition of glycine transporters have shown promising results, indicating potential applications in treating neurological disorders.

- Anti-inflammatory Activity : Research has demonstrated that this compound can modulate inflammatory responses in cellular models, suggesting its utility in treating inflammatory diseases.

- Structure-Activity Relationship (SAR) : Detailed studies have been conducted to understand how structural modifications influence biological activity, guiding future drug design efforts.

相似化合物的比较

Structural Features and Substitution Patterns

The table below compares key structural attributes of the target compound with similar molecules from the evidence:

*Calculated molecular weight based on formula.

Pharmacological and Physicochemical Implications

Azepane vs.

Sulfonyl vs. Sulfanyl/Sulfonamide Groups : The sulfonyl group in the target compound (vs. sulfanyl in ) increases polarity and hydrogen-bonding capacity, which could improve solubility or target affinity .

Trifluoromethyl groups () introduce strong electron-withdrawing effects, which may alter metabolic stability or electronic interactions .

Pyridinyl ethyl groups () introduce basic nitrogen, which could improve pharmacokinetic properties like solubility or half-life .

常见问题

Q. Critical Reagents :

- Oxidizing Agents : Potassium permanganate for sulfone stabilization.

- Reducing Agents : Sodium borohydride for carbonyl reductions.

- Solvents : Dry ether for LiAlH4-mediated reductions, DMF for coupling reactions.

Monitoring : Thin-layer chromatography (TLC) and -NMR are used to track reaction progress .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the indole, sulfonyl, and acetamide moieties. For example, the sulfonyl group shows deshielded protons at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 481.61 (CHNOS) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1350 cm (S=O stretch) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s biological activity?

Answer:

SAR strategies include:

- Functional Group Modifications :

- Assay Design :

- Data Analysis : Compare IC values and docking scores to identify pharmacophore requirements .

Advanced: How should researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?

Answer:

- Variable Control : Standardize assay conditions (pH, temperature, solvent concentration) to minimize experimental variability.

- Orthogonal Assays : Validate activity using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition).

- Purity Verification : Re-test the compound using HPLC-MS to rule out impurities (>95% purity required) .

- Meta-Analysis : Compare data across studies, prioritizing results from peer-reviewed journals with rigorous methodologies .

Advanced: What strategies are recommended for addressing low solubility in pharmacological assays?

Answer:

- Formulation Adjustments : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in buffer systems.

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .

- Salt Formation : Prepare hydrochloride or sodium salts of the acetamide moiety.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for improved bioavailability .

Advanced: How can researchers identify the compound’s biological targets using omics approaches?

Answer:

- Chemoproteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS identification .

- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify differentially expressed pathways.

- Kinase Profiling : Screen against a panel of 400+ kinases using competitive binding assays (e.g., KINOMEscan) .

Advanced: What computational methods are suitable for predicting metabolic stability and toxicity?

Answer:

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate:

- Metabolic Sites : CYP3A4-mediated oxidation of the azepane ring.

- Toxicity : Ames test predictions for mutagenicity.

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict clearance rates .

- DEREK Nexus : Rule-based toxicity assessment for structural alerts (e.g., sulfonamide hypersensitivity) .

Advanced: How can researchers optimize synthetic yield and scalability?

Answer:

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency.

- Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., sulfonation) to enhance safety and yield .

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, stoichiometry) for critical steps like indole formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。